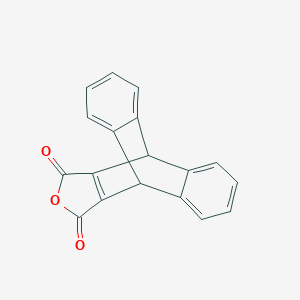
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione is a chemical compound with the molecular formula C18H10O3. It is known for its rigid structure and unique chemical properties, making it a valuable compound in various scientific research fields .
Métodos De Preparación
The synthesis of 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione typically involves a Diels-Alder reaction between anthracene and maleic anhydride. The reaction is carried out by grinding the reactants at a temperature of 60-65°C for a few minutes, resulting in the formation of the desired product . Industrial production methods may vary, but the Diels-Alder reaction remains a common approach due to its efficiency and simplicity .
Análisis De Reacciones Químicas
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione has several scientific research applications:
Mecanismo De Acción
The mechanism by which 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione exerts its effects involves its ability to form strong charge-assisted hydrogen bonds and other interactions with target molecules. These interactions can influence the behavior and properties of the target molecules, leading to various effects .
Comparación Con Compuestos Similares
Similar compounds to 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione include:
- cis-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid anhydride
- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- trans-dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications. The unique rigidity and selectivity of this compound make it particularly valuable in host-guest chemistry and other specialized applications .
Propiedades
Número CAS |
1625-83-8 |
|---|---|
Fórmula molecular |
C18H10O3 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
Clave InChI |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
SMILES canónico |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Key on ui other cas no. |
1625-83-8 |
Sinónimos |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













